Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)-
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Overview
Description
Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- is a chemical compound with the molecular formula C15H21ClO3 and a molecular weight of 284.783 g/mol . This compound is characterized by the presence of an oxirane (epoxide) ring and a chlorophenoxy group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- typically involves the reaction of 4-chlorophenol with hexyl bromide to form 4-chlorophenoxyhexane. This intermediate is then reacted with epichlorohydrin under basic conditions to yield the desired oxiranemethanol derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- undergoes various types of chemical reactions, including:
Oxidation: The epoxide ring can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- involves its interaction with specific molecular targets and pathways. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The chlorophenoxy group also contributes to its reactivity and potential biological activities .
Comparison with Similar Compounds
Similar Compounds
Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-: This compound is similar but lacks the (2S)- stereochemistry.
Oxiranemethanol, 2-[6-(4-bromophenoxy)hexyl]-, (2S)-: This compound has a bromophenoxy group instead of a chlorophenoxy group.
Uniqueness
Oxiranemethanol, 2-[6-(4-chlorophenoxy)hexyl]-, (2S)- is unique due to its specific stereochemistry and the presence of both an epoxide ring and a chlorophenoxy group.
Properties
Molecular Formula |
C15H21ClO3 |
---|---|
Molecular Weight |
284.78 g/mol |
IUPAC Name |
[(2S)-2-[6-(4-chlorophenoxy)hexyl]oxiran-2-yl]methanol |
InChI |
InChI=1S/C15H21ClO3/c16-13-5-7-14(8-6-13)18-10-4-2-1-3-9-15(11-17)12-19-15/h5-8,17H,1-4,9-12H2/t15-/m0/s1 |
InChI Key |
NMBAPQREPLNRTH-HNNXBMFYSA-N |
Isomeric SMILES |
C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)CO |
Canonical SMILES |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)CO |
Origin of Product |
United States |
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